molecular formula C10H18O6 B15061821 Methyl 3,4-O-isopropylidene-a-D-galactopyranoside

Methyl 3,4-O-isopropylidene-a-D-galactopyranoside

Cat. No.: B15061821
M. Wt: 234.25 g/mol
InChI Key: NZEWRADQNQAPED-ZEBDFXRSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,4-O-isopropylidene-a-D-galactopyranoside typically involves the protection of the hydroxyl groups in D-galactopyranoside. The process begins with the acetonation of methyl D-galactopyranoside in the presence of anhydrous copper sulfate, which leads to the formation of the isopropylidene acetal . The reaction conditions often include the use of solvents such as chloroform, dichloromethane, ethyl acetate, and methanol .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the compound is generally produced in research laboratories for scientific purposes. The synthesis involves standard organic chemistry techniques and the use of protective groups to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3,4-O-isopropylidene-a-D-galactopyranoside undergoes various chemical reactions, including nucleophilic substitution and acylation .

Common Reagents and Conditions:

    Nucleophilic Substitution: This reaction involves the displacement of a leaving group by a nucleophile. Common reagents include sodium methoxide and other nucleophiles.

Major Products: The major products formed from these reactions include various acylated derivatives and substituted galactopyranosides .

Mechanism of Action

Properties

Molecular Formula

C10H18O6

Molecular Weight

234.25 g/mol

IUPAC Name

(3aS,4R,6S,7R,7aR)-4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol

InChI

InChI=1S/C10H18O6/c1-10(2)15-7-5(4-11)14-9(13-3)6(12)8(7)16-10/h5-9,11-12H,4H2,1-3H3/t5-,6-,7+,8-,9+/m1/s1

InChI Key

NZEWRADQNQAPED-ZEBDFXRSSA-N

Isomeric SMILES

CC1(O[C@H]2[C@H](O[C@@H]([C@@H]([C@H]2O1)O)OC)CO)C

Canonical SMILES

CC1(OC2C(OC(C(C2O1)O)OC)CO)C

Origin of Product

United States

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